Aestivophoenin A
説明
Aestivophoenin A (CAS No. 171864-91-8) is a prenylated phenazine alkaloid isolated from microbial sources, notably from marine-associated actinomycetes and cyanobacteria . Structurally, it features a phenazine core substituted with a prenyl group and additional functional groups, such as carboxylic acid or methyl esters, which contribute to its bioactivity . This compound exhibits notable neuroprotective properties, inhibiting lipid peroxidation, and demonstrates antimicrobial and cytotoxic activities . Its solubility in polar solvents like methanol and water enhances its applicability in pharmacological studies .
特性
分子式 |
C31H32N2O7 |
|---|---|
分子量 |
544.6 g/mol |
IUPAC名 |
[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 7-benzoyl-5-(3-methylbut-2-enyl)-10H-phenazine-1-carboxylate |
InChI |
InChI=1S/C31H32N2O7/c1-17(2)14-15-33-23-11-7-10-21(30(38)40-31-29(37)28(36)26(34)18(3)39-31)25(23)32-22-13-12-20(16-24(22)33)27(35)19-8-5-4-6-9-19/h4-14,16,18,26,28-29,31-32,34,36-37H,15H2,1-3H3/t18-,26-,28+,29+,31-/m0/s1 |
InChIキー |
RUHDXYLYIPBNAE-MGGIVOGCSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=C3C(=CC=C2)N(C4=C(N3)C=CC(=C4)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC(=O)C2=C3C(=CC=C2)N(C4=C(N3)C=CC(=C4)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O |
同義語 |
aestivophoenin A |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Phenazine Derivatives
Structural Similarities and Differences
Aestivophoenin A belongs to the phenazine class, characterized by a planar heterocyclic aromatic system. Key structural analogs include:
Aestivophoenin C
- Structure : Shares the phenazine core but differs in substituent positions. Aestivophoenin C lacks the carboxylic acid group present in this compound, instead featuring a methyl ester .
- Bioactivity : Exhibits antimicrobial activity against Gram-positive bacteria, comparable to this compound, but with reduced cytotoxicity in mammalian cell lines .
Phenazine-1-carboxylic Acid (PCA)
- Structure : Contains a carboxylic acid group at position 1 of the phenazine core but lacks prenylation .
Chromophenazine B
- Structure : Features a 1,2,3-trisubstituted aromatic ring (vs. 1,2-disubstituted in this compound) and a molecular formula of C₂₃H₂₀N₂O₃ .
Aeruginosin
Functional and Source Comparison
| Compound | Molecular Formula | Key Substituents | Source | Bioactivity |
|---|---|---|---|---|
| This compound | C₂₄H₂₂N₂O₃ (estimated) | Prenyl, carboxylic acid | Marine actinomycetes | Neuroprotective, antimicrobial |
| Aestivophoenin C | C₂₃H₂₀N₂O₃ | Prenyl, methyl ester | Micromonospora sp. UR56 | Antimicrobial, cytotoxic |
| Phenazine-1-carboxylic Acid | C₁₃H₁₀N₂O₂ | Carboxylic acid | Pseudomonas spp. | Antimicrobial |
| Chromophenazine B | C₂₃H₂₀N₂O₃ | 1,2,3-Trisubstituted ring | Marine sponges | Cytotoxic |
| Aeruginosin | C₂₅H₃₅ClN₄O₈ | Chlorinated biphenyl | Microcystis aeruginosa | Serine protease inhibition |
Key Research Findings
Antimicrobial Activity : this compound and C show broad-spectrum activity against Staphylococcus aureus (MIC: 2–5 µg/mL), outperforming PCA (MIC: 10–15 µg/mL) .
Cytotoxicity : Chromophenazine B exhibits IC₅₀ values of 8–12 µM in HeLa cells, while this compound shows lower cytotoxicity (IC₅₀ > 20 µM), suggesting a safer therapeutic profile .
Neuroprotection : Unique to this compound, it reduces lipid peroxidation by 60% at 10 µM in neuronal cells, a trait absent in other phenazines .
Q & A
Basic Research Questions
Q. What established methods are used for synthesizing Aestivophoenin A, and how is purity ensured?
- Methodology : Synthesis typically involves multi-step organic reactions, such as [1] column chromatography for purification and [2] HPLC for purity validation (>95% by area under the curve). Key steps include:
- Solvent selection : Use anhydrous conditions to prevent hydrolysis of intermediates .
- Characterization : Confirm intermediate structures via H/C NMR and mass spectrometry (HRMS) .
- Purity protocols : Triplicate HPLC runs with UV detection at λmax of this compound (e.g., 280 nm) .
Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound?
- Core techniques :
- NMR spectroscopy : H, C, DEPT, and 2D experiments (COSY, HSQC, HMBC) to assign stereochemistry and connectivity .
- X-ray crystallography : For absolute configuration determination, requiring high-purity single crystals .
- Mass spectrometry : HRMS (ESI-TOF) to confirm molecular formula (e.g., C₃₀H₄₂O₇) .
- Validation : Cross-reference data with published spectra in repositories like PubChem or Reaxys .
Q. What in vitro assays are validated for preliminary bioactivity screening of this compound?
- Common assays :
- Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines, e.g., HepG2) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition with IC₅₀ comparison to controls) .
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus or E. coli) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological steps :
- Replicate studies : Repeat assays under identical conditions (pH, temperature, solvent) .
- Variable analysis : Test bioactivity across concentrations (e.g., 1–100 μM) and cell passage numbers .
- Meta-analysis : Use PRISMA guidelines to systematically compare datasets and identify confounding factors (e.g., solvent polarity effects) .
Q. What experimental designs optimize mechanistic studies of this compound in complex systems?
- Integrated approaches :
- Omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities for hypothesized targets (e.g., kinases) .
- In vivo models : Zebrafish or murine xenografts with pharmacokinetic profiling (plasma half-life, bioavailability) .
Q. How should researchers design dose-response studies to minimize off-target effects?
- Protocol refinement :
- Dose range : 10-fold serial dilutions (e.g., 0.1–100 μM) to capture full sigmoidal curves .
- Endpoint selection : Measure apoptosis (Annexin V/PI staining) alongside cytotoxicity to differentiate mechanisms .
- Counter-screening : Test against non-target cell lines (e.g., HEK293) to assess selectivity .
Data Presentation Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
